

7-Bromoisoquinoline: A Core Scaffold for Research and Development

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Compound of Interest

Compound Name: 7-Bromoisoquinoline

Cat. No.: B118868

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoisoquinoline is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of more complex molecules. Its isoquinoline core is a prevalent scaffold in a multitude of biologically active compounds and natural products. The presence of a bromine atom at the 7-position provides a versatile handle for further chemical modifications, most notably through cross-coupling reactions, making it an attractive starting material for the development of novel therapeutic agents and functional materials. This document provides a technical overview of its chemical properties, experimental protocols for its use, and a conceptual workflow for its application in a research context.

Core Molecular Data

The fundamental properties of **7-Bromoisoquinoline** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

Parameter	Value	Reference
Molecular Formula	C ₉ H ₆ BrN	[1][2][3][4]
Molecular Weight	208.05 g/mol	[2]
Monoisotopic Mass	206.96836 Da	
Appearance	White to light brown solid	
Melting Point	67-72 °C	
CAS Number	58794-09-5	

Experimental Protocols

The bromine substituent on the isoquinoline ring is a key functional group for synthetic elaboration. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form new carbon-carbon bonds.

Protocol: Suzuki-Miyaura Cross-Coupling of 7-Bromoisoquinoline with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to synthesize 7-arylisquinolines.

Materials:

- **7-Bromoisoquinoline**
- Arylboronic acid (1.2 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents)
- Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

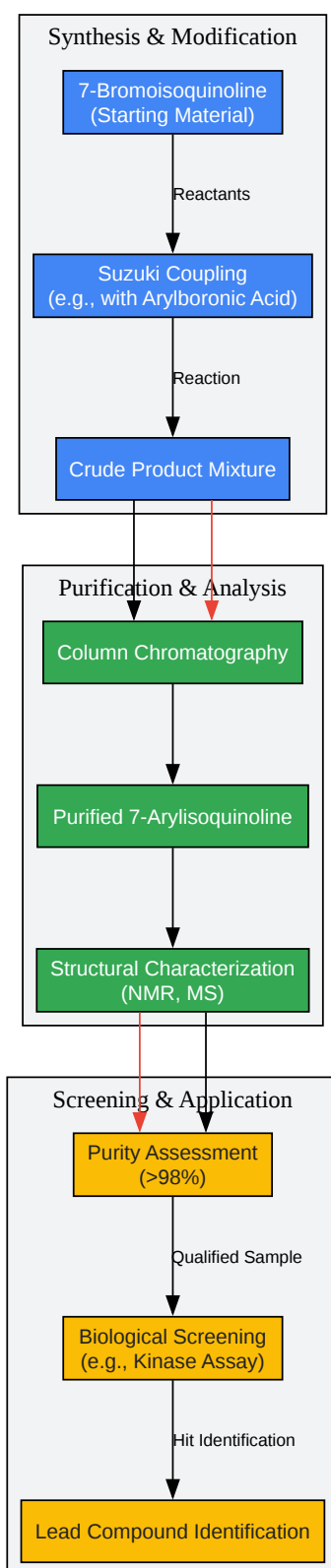
- Ethyl acetate
- Brine solution
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **7-Bromoisoquinoline** (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (3 mol%), and the base (2.0 eq.).
- **Inert Atmosphere:** Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
- **Solvent Addition:** Add the degassed solvent system via syringe.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-arylisquinoline product.
- **Characterization:** Confirm the structure and purity of the final compound using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry. A ^1H NMR spectrum consistent with the structure of **7-Bromoisoquinoline** has been reported.

Logical Workflow and Visualization

In a drug discovery or materials science context, **7-Bromoisoquinoline** serves as a starting point for a multi-step research and development workflow. The following diagram illustrates a typical progression from the initial scaffold to a final, characterized compound.



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Caption: R&D workflow from **7-Bromoisoquinoline** to a lead compound.

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